2-((1-Methylcyclopentyl)oxy)ethan-1-amine
CAS No.: 2138518-91-7
Cat. No.: VC4230205
Molecular Formula: C8H17NO
Molecular Weight: 143.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2138518-91-7 |
|---|---|
| Molecular Formula | C8H17NO |
| Molecular Weight | 143.23 |
| IUPAC Name | 2-(1-methylcyclopentyl)oxyethanamine |
| Standard InChI | InChI=1S/C8H17NO/c1-8(10-7-6-9)4-2-3-5-8/h2-7,9H2,1H3 |
| Standard InChI Key | YMSJMACYXVISLY-UHFFFAOYSA-N |
| SMILES | CC1(CCCC1)OCCN |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
The compound is systematically named 2-((1-methylcyclopentyl)oxy)ethan-1-amine under IUPAC guidelines. Its molecular formula C₈H₁₇NO reflects an ethanamine backbone substituted with a 1-methylcyclopentyl ether group at the second carbon . Key identifiers include:
Structural Characterization
The structure comprises a cyclopentane ring with a methyl group at the 1-position, connected via an ether linkage to the oxygen atom of a two-carbon amine chain. Critical structural descriptors include:
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3D Conformer: PubChem provides an interactive 3D model highlighting the compound’s tetrahedral geometry around the nitrogen atom .
Table 1: Structural and Identifier Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₇NO | |
| Molecular Weight (g/mol) | 143.23 | |
| CAS Number | 2138518-91-7 | |
| SMILES | CC1(CCCC1)OCCN | |
| InChIKey | DBBBWCIWIJFGBP-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-((1-methylcyclopentyl)oxy)ethan-1-amine typically involves etherification followed by amine functionalization. A representative pathway includes:
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Ether Formation: Reaction of 1-methylcyclopentanol with a bromoethylamine derivative under basic conditions .
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Protection-Deprotection Strategies: Use of Boc (tert-butyloxycarbonyl) protecting groups to prevent over-alkylation, as demonstrated in analogous ethanolamine syntheses .
Key Reaction Conditions
Table 2: Representative Synthesis Parameters
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Etherification | 1-Methylcyclopentanol, K₂CO₃ | ~68% | |
| Amine Alkylation | Boc-protected amine, TSTU | ~85% |
Physicochemical Properties
Physical Properties
Spectroscopic Data
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¹H NMR: Peaks corresponding to cyclopentyl methyl (δ 1.2–1.5 ppm), ether-linked CH₂ (δ 3.4–3.6 ppm), and amine protons (δ 1.8–2.2 ppm) .
Applications and Industrial Relevance
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing antihistamines and neuroactive agents, leveraging its amine functionality for further derivatization .
Specialty Chemicals
Used in catalysis and polymer chemistry due to its steric hindrance and polar ether-amine structure .
Comparative Analysis with Structural Analogues
Cyclohexyl vs. Cyclopentyl Analogues
Comparing 2-((1-methylcyclopentyl)oxy)ethan-1-amine with its cyclohexyl counterpart (CAS 19785-67-2) :
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Boiling Point: Cyclopentyl derivative (207°C) vs. cyclohexyl (215°C) .
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Steric Effects: Smaller cyclopentyl ring enhances reactivity in SN2 reactions .
Future Research Directions
While current data highlight its synthetic utility, further studies are needed to explore:
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